4-Fluorotryptophane
Overview
Description
4-Fluorotryptophane is a synthetic derivative of the amino acid tryptophan, characterized by the substitution of a fluorine atom at the fourth position of the indole ring.
Mechanism of Action
Target of Action
It is known that 4-fluorotryptophane is a derivative of tryptophan, an essential amino acid . Therefore, it may interact with the same targets as tryptophan, including various enzymes and receptors involved in tryptophan metabolism .
Mode of Action
It is known that 4-Fluorotryptophan can replace tryptophan in certain biological systems . For instance, in the Bacillus subtilis HR23 strain, 4-Fluorotryptophan can replace tryptophan for propagation . This suggests that 4-Fluorotryptophan may interact with its targets in a similar manner to tryptophan, but with potentially different outcomes due to the presence of the fluorine atom.
Biochemical Pathways
4-Fluorotryptophan may be involved in similar biochemical pathways as tryptophan . Tryptophan is metabolized via several pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota .
Result of Action
It has been observed that in the presence of 4-fluorotryptophan, the bacillus subtilis hr23 strain shows smaller short-term biomass increases compared to when tryptophan is present . This suggests that 4-Fluorotryptophan may have an inhibitory effect on this strain .
Action Environment
It is known that the gut microbiota can influence the metabolism of tryptophan , so it is possible that similar environmental factors could influence the action of 4-Fluorotryptophan.
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 4-Fluorotryptophane vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorotryptophane typically involves the fluorination of tryptophan or its derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorotryptophane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it to tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
4-Fluorotryptophane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.
Industry: Utilized in the production of fluorinated compounds with enhanced stability and bioavailability.
Comparison with Similar Compounds
- 5-Fluorotryptophane
- 6-Fluorotryptophane
- 7-Fluorotryptophane
Comparison: 4-Fluorotryptophane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated tryptophan derivatives. For instance, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological molecules .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBQMEYEKKWIKC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350901 | |
Record name | 4-Fluorotryptophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106034-22-4 | |
Record name | 4-Fluorotryptophane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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